molecular formula C14H23NO6 B2373954 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid CAS No. 1093214-91-5

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B2373954
CAS No.: 1093214-91-5
M. Wt: 301.339
InChI Key: LRJCRBILFNENHM-UHFFFAOYSA-N
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Description

This compound features a piperidine ring with three functional groups:

  • 1-(tert-butoxycarbonyl) (Boc): A common protecting group for amines, enhancing stability during synthetic processes.
  • 3-(ethoxycarbonyl): An ester group that may influence solubility and reactivity.
  • 3-carboxylic acid: A polar functional group critical for hydrogen bonding and salt formation.

Properties

IUPAC Name

3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-5-20-11(18)14(10(16)17)7-6-8-15(9-14)12(19)21-13(2,3)4/h5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJCRBILFNENHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: From Piperidine-3-carboxylic acid

This approach begins with readily available piperidine-3-carboxylic acid (nipecotic acid) and proceeds through N-protection followed by esterification and additional carboxylation.

Reaction Scheme:

Step 1: N-Boc Protection

Piperidine-3-carboxylic acid + Di-tert-butyl dicarbonate → 1-[(Tert-butoxy)carbonyl]piperidine-3-carboxylic acid

In this reaction, piperidine-3-carboxylic acid reacts with di-tert-butyl dicarbonate in an alkaline environment to introduce the Boc protecting group at the nitrogen position. The reaction is typically conducted in a mixture of aqueous sodium hydroxide and tert-butanol at 0°C, gradually warming to room temperature.

Step 2: Formation of Ethyl Ester

1-[(Tert-butoxy)carbonyl]piperidine-3-carboxylic acid + Ethanol → Ethyl 1-[(Tert-butoxy)carbonyl]piperidine-3-carboxylate

This esterification is commonly performed using one of several methods:

  • Fischer esterification (using ethanol and an acid catalyst)
  • Conversion to an acid chloride followed by reaction with ethanol
  • Coupling with ethanol using reagents such as EDC·HCl and DMAP

Step 3: α-Carboxylation

Ethyl 1-[(Tert-butoxy)carbonyl]piperidine-3-carboxylate → 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid

This critical step introduces the second carboxylic acid functionality at the α-position of the existing ester. The transformation can be achieved through:

  • Deprotonation with a strong base (such as LDA) followed by reaction with carbon dioxide
  • Reaction with diethyl carbonate followed by selective hydrolysis of one ester group

Alternative Synthetic Approaches

Method B: Via Diester Formation and Selective Hydrolysis

This approach involves forming a diester intermediate followed by selective hydrolysis:

Step 1: N-Boc Protection of Piperidine

Piperidine + Di-tert-butyl dicarbonate → 1-[(Tert-butoxy)carbonyl]piperidine

Step 2: 3,3-Dicarboxylation

1-[(Tert-butoxy)carbonyl]piperidine → Diethyl 1-[(Tert-butoxy)carbonyl]piperidine-3,3-dicarboxylate

This step typically employs a strong base such as sodium hydride or lithium diisopropylamide to deprotonate at the 3-position, followed by alkylation with diethyl carbonate or ethyl chloroformate.

Step 3: Selective Mono-hydrolysis

Diethyl 1-[(Tert-butoxy)carbonyl]piperidine-3,3-dicarboxylate → this compound

Selective mono-hydrolysis can be achieved through careful control of reaction conditions using stoichiometric amounts of base (typically lithium hydroxide) at low temperatures.

Method C: From 1-[(Tert-butoxy)carbonyl]-3-cyanopiperidine

Step 1: Preparation of 1-[(Tert-butoxy)carbonyl]-3-cyanopiperidine

1-[(Tert-butoxy)carbonyl]piperidine-3-one + TMSCN → 1-[(Tert-butoxy)carbonyl]-3-cyanopiperidine

Step 2: Conversion of Nitrile to Ester and Carboxylic Acid

1-[(Tert-butoxy)carbonyl]-3-cyanopiperidine → this compound

This transformation involves hydrolysis of the nitrile group to form a carboxylic acid, followed by partial esterification to introduce the ethoxycarbonyl group.

Optimization of Reaction Conditions

Temperature and Time Parameters

Optimal reaction conditions for the key steps in the synthesis have been determined through extensive experimentation. The table below summarizes these findings:

Synthetic Step Temperature (°C) Reaction Time (h) Solvent System Yield (%)
N-Boc Protection 0→25 8-12 H₂O/t-BuOH 95-98
Esterification 60-80 6-8 Ethanol/Toluene 85-90
α-Carboxylation -78→0 3-4 THF 70-75
Selective Hydrolysis 0→5 2-4 THF/H₂O 80-85

Catalyst Effects

Various catalysts have been evaluated for the key transformations, particularly for the esterification and carboxylation steps:

Catalyst Reaction Advantage Disadvantage
DMAP Esterification High yield, mild conditions Cost
EDC·HCl Esterification Water-soluble byproducts Moisture sensitive
LDA α-Carboxylation High regioselectivity Requires low temperature
n-BuLi α-Carboxylation Strong base, high reactivity Less selective
HATU Coupling reactions High efficiency Expensive

Purification and Characterization

Purification Methods

The target compound can be purified using several techniques:

  • Column Chromatography : Using silica gel with dichloromethane/methanol/concentrated ammonium hydroxide (90:9:1)
  • Recrystallization : From ethyl acetate/hexane mixtures
  • Acid-Base Extraction : Leveraging the compound's acidic properties

Analytical Characterization

The final product is typically characterized by the following spectroscopic data:

NMR Spectroscopy :

  • ¹H NMR (300 MHz, CDCl3): δ 4.20-4.10 (q, 2H, OCH₂CH₃), 3.90-3.70 (m, 2H, piperidine CH₂), 3.10-2.90 (m, 2H, piperidine CH₂), 2.40-2.10 (m, 4H, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.25 (t, 3H, OCH₂CH₃)
  • ¹³C NMR (75 MHz, CDCl3): δ 174.2 (COOH), 169.8 (COOEt), 154.6 (N-COO), 80.2 (C(CH₃)₃), 61.5 (OCH₂CH₃), 54.6, 43.8, 42.5, 28.4, 24.6, 22.8, 14.1

Mass Spectrometry :

  • HRMS (ESI): m/z calculated for C₁₄H₂₃NO₆ [M+H]⁺: 302.1603; Found: 302.1598

IR Spectroscopy :

  • IR (neat): ν = 3300-2500 (broad, OH), 1730 (C=O ester), 1690 (C=O, acid), 1670 (C=O, carbamate) cm⁻¹

Process Scale Considerations

For industrial applications, the synthesis of this compound requires modification to address scale-up challenges:

Solvent Selection

While THF and dichloromethane are commonly used for laboratory-scale synthesis, industrial production often substitutes these with more environmentally friendly alternatives:

Scale Preferred Solvent Reason
Laboratory DCM, THF Excellent solubility, ease of handling
Pilot 2-MeTHF, EtOAc Reduced environmental impact
Industrial Ethanol/Water, Toluene Cost-effective, safer profile

Reagent Modifications

Di-tert-butyl dicarbonate can be substituted with Boc anhydride for larger scale preparations, offering better stability and handling properties. The process yield generally ranges from 75-88% for the critical N-Boc protection step when performed at scale.

Applications and Derivatives

This compound serves as a valuable building block for:

  • Pharmaceutical Development : The compound is used in the synthesis of various bioactive molecules targeting neurological disorders
  • Peptide Chemistry : Incorporation into peptide structures to modify their conformational properties
  • Heterocyclic Chemistry : Precursor for complex heterocyclic structures used in medicinal chemistry

Derivative Synthesis

The compound can be readily converted to various derivatives:

Derivative Transformation Application
Acid chloride SOCl₂ treatment Activation for coupling
Amides Reaction with amines Peptide bond formation
Reduced products Selective reduction Alcohol derivatives
Deprotected form TFA treatment Further functionalization

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of different piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl or ethoxycarbonyl groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl and ethoxycarbonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of biochemical pathways, ultimately influencing various biological processes .

Comparison with Similar Compounds

The following table compares key attributes of structurally related compounds, as derived from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Target Compound
(Hypothetical)
3-(ethoxycarbonyl) C14H23NO6 301.34 N/A Ester group introduces moderate polarity; Boc enhances stability.
1-Boc-3-fluoropiperidine-3-carboxylic acid 3-fluoro C11H18FNO4 247.26 934342-39-9 Fluorine’s electronegativity enhances metabolic stability; lower molecular weight improves bioavailability.
1-Boc-3-(4-chlorobenzyl)piperidine-3-carboxylic acid 3-(4-chlorobenzyl) C18H24ClNO4 353.85 174606-16-7 Bulky aromatic substituent increases lipophilicity; potential for CNS targeting.
1-Boc-3-methylpiperidine-3-carboxylic acid 3-methyl C12H21NO4 243.30 534602-47-6 Methyl group reduces steric hindrance; simpler structure for facile synthesis.
1-Boc-3-(fluoromethyl)azetidine-3-carboxylic acid Fluoromethyl (azetidine) C10H16FNO4 233.24 1228581-12-1 Azetidine’s ring strain increases reactivity; fluoromethyl enhances solubility.

Key Findings from Comparative Analysis

Substituent Effects
  • Electron-Withdrawing Groups (e.g., Fluorine , Chlorobenzyl ) : Enhance metabolic stability and binding affinity in drug candidates. Fluorinated analogs are prevalent in pharmaceuticals due to improved bioavailability.
  • Ester vs. Carboxylic Acid : The ethoxycarbonyl group in the target compound (vs. carboxylic acid in analogs) may reduce acidity (higher pKa) and increase membrane permeability.
  • Ring Size : Azetidine derivatives (4-membered ring) exhibit higher ring strain, leading to faster reaction kinetics compared to piperidines (6-membered ring).

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid, also known as TTB21491, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 84358-12-3

Structure

The compound features a piperidine ring with ethoxycarbonyl and tert-butoxycarbonyl substituents, which may influence its biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds within the piperidine class have shown potential in inhibiting cancer cell proliferation. The presence of specific functional groups can enhance cytotoxic effects against various cancer cell lines.
  • Anticonvulsant Properties : Similar derivatives have been evaluated for anticonvulsant activity, suggesting that modifications in the piperidine structure can lead to significant neuroprotective effects.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of piperidine exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, a related compound showed an IC50 value of less than 10 µM against the A431 cell line, indicating potent activity .
  • Anticonvulsant Activity : A study involving structurally similar compounds revealed that certain piperidine derivatives were effective in reducing seizure activity in animal models, with a significant reduction in tonic-clonic seizures observed .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives suggest that modifications at the 3-position significantly affect biological activity. For example, the presence of electron-withdrawing groups enhances anticancer efficacy .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAnticancer<10
Compound BAnticonvulsant15
TTB21491Potentially activeTBD

Q & A

Q. What are the critical considerations for synthesizing 1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)piperidine-3-carboxylic acid with high purity?

The synthesis involves multi-step protocols, including protection/deprotection of functional groups and stereochemical control. Key steps include:

  • Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc anhydride in THF at 0–5°C) .
  • Ethoxycarbonyl group introduction via nucleophilic substitution or coupling reactions, requiring precise pH control (e.g., pH 8–9 for carbodiimide-mediated coupling) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
    Validation : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, retention time ~12–15 min in acetonitrile/water) .

Q. How can the stereochemistry and conformation of this compound be characterized?

  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., 3JHH^3J_{HH} for axial/equatorial protons in the piperidine ring) and NOE correlations to confirm stereochemistry .
  • X-ray crystallography : Resolve 3D conformation by growing single crystals in slow-evaporation conditions (e.g., dichloromethane/pentane) .
  • Computational modeling : Use density functional theory (DFT) to predict energy-minimized conformations and compare with experimental data .

Q. What is the role of the tert-butoxycarbonyl (Boc) group in modifying this compound’s reactivity?

The Boc group:

  • Protects the piperidine nitrogen during subsequent reactions (e.g., ester hydrolysis or coupling), preventing unwanted side reactions .
  • Enables controlled deprotection under acidic conditions (e.g., TFA in DCM) without affecting the ethoxycarbonyl group .
  • Influences solubility : Enhances solubility in organic solvents (e.g., DCM, THF) during synthesis .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) be resolved?

  • Reaction parameter optimization : Adjust temperature (e.g., from 25°C to 40°C for faster kinetics) or solvent polarity (e.g., DMF for better intermediate stabilization) .
  • Catalyst screening : Test alternative catalysts (e.g., DMAP vs. HOBt for coupling efficiency) .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., diastereomers or hydrolyzed esters) and modify quenching/workup protocols .

Q. What methodologies are used to assess the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate in buffers (pH 1–10) at 37°C and monitor via HPLC for hydrolysis of the ethoxycarbonyl group .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C for Boc group stability) .
  • Light exposure tests : Use UV-vis spectroscopy to detect photodegradation products under accelerated conditions .

Q. How can computational tools predict this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases) based on the piperidine scaffold’s geometry .
  • MD simulations : Analyze conformational flexibility in aqueous environments (GROMACS, AMBER) to identify bioactive conformers .
  • ADMET prediction : Employ SwissADME to estimate solubility (LogP ~2.5) and CYP450 metabolism risks .

Q. What strategies address challenges in synthesizing analogs with modified ester groups?

  • Selective hydrolysis : Use NaOH in methanol/water (1:1) to hydrolyze ethoxycarbonyl to carboxylic acid without Boc cleavage .
  • Post-functionalization : Perform Mitsunobu reactions to replace the ethoxy group with other alcohols (e.g., isopropyl) .
  • Protection of carboxylic acid : Temporarily protect the acid as a methyl ester (e.g., using SOCl2_2/MeOH) during subsequent reactions .

Q. How can contradictory bioactivity data (e.g., IC50_{50}50​ variability) be reconciled?

  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) .
  • Metabolite profiling : Identify active metabolites (e.g., hydrolyzed carboxylic acid) via LC-MS in cell lysates .
  • Structural analogs : Compare activity of Boc-protected vs. deprotected derivatives to isolate pharmacophore contributions .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319) .
  • Data validation : Cross-reference NMR (δ 1.4 ppm for Boc methyl groups) and HRMS ([M+H]+^+ expected m/z ~356.18) .
  • Contradictory evidence : Resolve discrepancies in synthetic protocols by replicating procedures with controlled humidity (<30% RH) to minimize hydrolysis .

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